

Physical and chemical properties of disilver tartrate

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: *Disilver tartrate*

Cat. No.: *B15481789*

[Get Quote](#)

Disilver Tartrate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disilver tartrate ($\text{Ag}_2(\text{C}_4\text{H}_4\text{O}_6)$) is a salt derived from tartaric acid. While not as extensively characterized as some other silver salts, its potential applications in various scientific fields, including as a precursor for silver-based materials, warrant a thorough understanding of its physical and chemical properties. This technical guide provides a consolidated overview of the available data on **disilver tartrate**, including its known properties, inferred characteristics based on related compounds, and proposed experimental protocols for its synthesis and analysis.

Chemical and Physical Properties

Quantitative data for many of the physical properties of **disilver tartrate** are not readily available in published literature. The following tables summarize the known and calculated properties, with additional data for related compounds provided for comparative context.

Table 1: General and Calculated Properties of Disilver Tartrate

Property	Value	Source
Molecular Formula	<chem>C4H4Ag2O6</chem>	[1] [2]
Molecular Weight	363.81 g/mol	[2]
CAS Number	20963-87-5	[1]
Appearance	White precipitate (inferred from general silver salt chemistry)	
Topological Polar Surface Area	121 Å ²	[3]
Hydrogen Bond Donor Count	2	[3]
Hydrogen Bond Acceptor Count	6	[3]
Rotatable Bond Count	1	[3]

Table 2: Solubility Data (Comparative)

Specific solubility data for **disilver tartrate** is not available. The following table presents solubility information for related compounds to provide context.

Compound	Solubility in Water	Source
Disilver Tartrate	Data not available	
Sodium Tartrate	Soluble	[4]
Diethyl Tartrate	Limited solubility	[5]

It is generally expected that **disilver tartrate** has low solubility in water, similar to many other silver salts of organic acids.

Table 3: Thermal Properties (Comparative)

A precise melting point or decomposition temperature for **disilver tartrate** is not documented. However, studies on other silver carboxylates suggest a general decomposition range.

Compound	Decomposition Temperature (°C)	Notes	Source
Disilver Tartrate	Data not available	Likely decomposes upon heating.	
Silver Carboxylates (general)	120 - 250	Decompose to metallic silver in a nitrogen atmosphere.	[6]
Silver Acetate	Decomposition studied by TGA, complex process	[7]	
Copper Tartrate	Stable up to 111 °C, then dehydrates. Decomposes sharply around 232 °C.	[8]	

Thermogravimetric analysis (TGA) of silver carboxylates typically shows a decomposition pathway that leads to the formation of metallic silver.[6][7] It is reasonable to predict that **disilver tartrate** would follow a similar decomposition pattern, likely yielding silver nanoparticles.

Spectroscopic and Structural Properties

Infrared (IR) Spectroscopy

An experimental IR spectrum for **disilver tartrate** is not available. However, based on the spectra of other metal tartrates, the following characteristic absorption bands can be anticipated:

Table 4: Predicted Infrared Absorption Bands for Disilver Tartrate

Wavenumber (cm ⁻¹)	Vibrational Mode	Reference Compound(s)	Source
~3450	O-H stretching (from water of crystallization, if present)	Cadmium levo-tartrate	[9]
~2920	Asymmetrical C-H stretching	Cadmium levo-tartrate	[9]
~1600	C=O stretching (carboxylate)	Cadmium levo-tartrate	[9]
~1100	C-O stretching	Cadmium levo-tartrate	[9]
Below 1000	Metal-Oxygen vibrations	Iron tartrate, Cadmium levo-tartrate	[9][10]

Crystal Structure

A definitive crystal structure for **disilver tartrate** has not been published, and therefore, a Crystallographic Information File (CIF) is not available.[11][12][13] For context, tartaric acid itself exists in several stereoisomeric forms with well-characterized crystal structures.[14][15][16][17] The incorporation of two silver ions into the tartrate structure would lead to a distinct crystal lattice, the parameters of which remain to be determined experimentally.

Experimental Protocols

The following are proposed, generalized protocols for the synthesis and characterization of **disilver tartrate** based on standard laboratory techniques and information gathered on related compounds.

Synthesis of Disilver Tartrate

This protocol describes a precipitation method for the synthesis of **disilver tartrate**.

Materials:

- Silver nitrate (AgNO_3)
- L-(+)-Tartaric acid ($\text{C}_4\text{H}_6\text{O}_6$) or a soluble tartrate salt (e.g., sodium tartrate)
- Deionized water
- Ammonium hydroxide (optional, for pH adjustment)
- Beakers, magnetic stirrer, filtration apparatus (e.g., Büchner funnel), drying oven.

Procedure:

- Prepare a solution of silver nitrate in deionized water (e.g., 0.1 M).
- Prepare a separate, stoichiometric solution of L-(+)-tartaric acid or a tartrate salt in deionized water.
- Slowly add the tartaric acid/tartrate solution to the silver nitrate solution while stirring continuously. A white precipitate of **disilver tartrate** should form.
- The pH of the solution can be adjusted with ammonium hydroxide to ensure complete precipitation.
- Continue stirring the mixture for a set period (e.g., 1 hour) to allow for complete reaction.
- Isolate the precipitate by vacuum filtration.
- Wash the precipitate with deionized water to remove any unreacted starting materials and soluble byproducts.
- Dry the collected **disilver tartrate** in a drying oven at a low temperature (e.g., 60-80 °C) to avoid thermal decomposition.

Characterization Methods

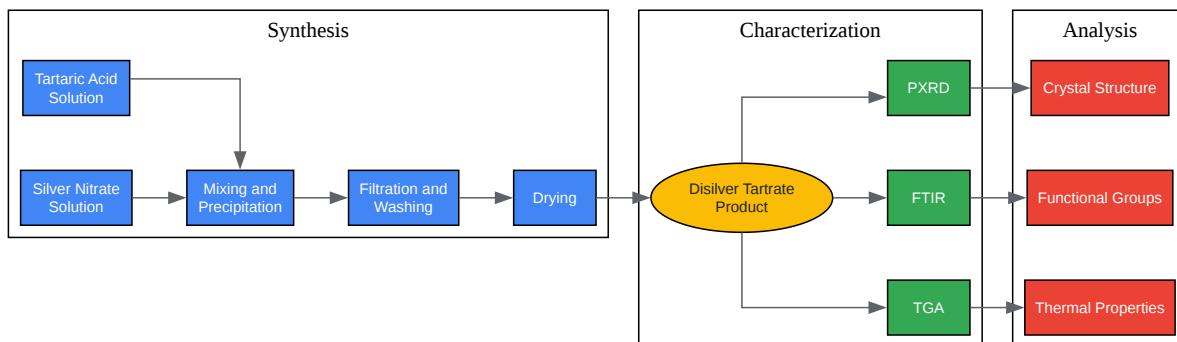
Thermogravimetric Analysis (TGA):

- Objective: To determine the thermal stability and decomposition profile of the synthesized **disilver tartrate**.

- Method: A small, accurately weighed sample of the dried product is heated in a TGA instrument under a controlled atmosphere (e.g., nitrogen or air) with a constant heating rate (e.g., 10 °C/min). The mass loss is recorded as a function of temperature. This will reveal the decomposition temperature and the final residual mass, which is expected to be metallic silver.

Fourier-Transform Infrared (FTIR) Spectroscopy:

- Objective: To identify the functional groups present in the synthesized compound and confirm the formation of the tartrate salt.
- Method: A small amount of the dried sample is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory. The IR spectrum is recorded over the range of 4000-400 cm^{-1} .


Powder X-ray Diffraction (PXRD):

- Objective: To determine the crystal structure and phase purity of the synthesized **disilver tartrate**.
- Method: A powdered sample of the dried product is analyzed using a powder X-ray diffractometer. The resulting diffraction pattern can be used to identify the crystal system and lattice parameters.

Visualizations

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates the logical flow of the synthesis and characterization of **disilver tartrate**.

[Click to download full resolution via product page](#)

Synthesis and characterization workflow for **disilver tartrate**.

Conclusion

Disilver tartrate is a compound for which detailed physical and chemical data are sparse in the public domain. This guide has compiled the available information and provided a framework for its synthesis and characterization based on established chemical principles and data from related compounds. Further experimental investigation is necessary to fully elucidate the properties of this compound, which may hold potential for applications in materials science and other areas of chemical research. Professionals in drug development should note the lack of comprehensive characterization and toxicological data before considering any applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemspider.com [chemspider.com]

- 2. SILVER TARTRATE [chemicalbook.com]
- 3. Silver tartrate | C4H4AgO6-2 | CID 86749245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sodium tartrate - Wikipedia [en.wikipedia.org]
- 5. cymitquimica.com [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. KCG - Portal of Journals [kcgjournal.org]
- 9. allresearchjournal.com [allresearchjournal.com]
- 10. researchgate.net [researchgate.net]
- 11. Crystallographic Information File - Wikipedia [en.wikipedia.org]
- 12. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. Crystal structure of d-tartaric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tartaric acid - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. ccsenet.org [ccsenet.org]
- To cite this document: BenchChem. [Physical and chemical properties of disilver tartrate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15481789#physical-and-chemical-properties-of-disilver-tartrate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com